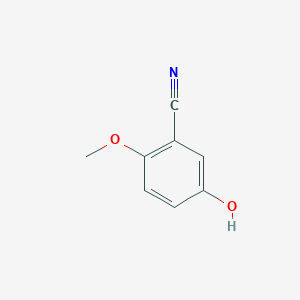

5-Hydroxy-2-methoxybenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELKLBKHSGNEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180526-90-3 | |

| Record name | 5-hydroxy-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 2 Methoxybenzonitrile and Its Derivatives

Utility as a Directing Group in Organic Transformations

In contemporary organic synthesis, directing groups are pivotal for controlling regioselectivity in C-H functionalization reactions. youtube.comrsc.org These groups temporarily coordinate to a metal catalyst, guiding it to a specific C-H bond on the substrate, thereby enabling reactions at positions that would otherwise be unreactive. youtube.com The compound 2-hydroxy-5-methoxybenzonitrile (B1588316), an isomer of the title compound, is identified as a "Maiti-Bera-Modak Auxiliary," highlighting its application in this context. sigmaaldrich.com Phenol-based auxiliaries, in general, are a significant class of directing groups used in palladium-catalyzed C-H functionalization. acs.org

Palladium-Catalyzed C-H Functionalization (e.g., using 2-hydroxy-5-methoxybenzonitrile as Maiti-Bera-Modak Auxiliary)

The core principle of using a directing group like 2-hydroxy-5-methoxybenzonitrile involves its temporary attachment to a substrate, often via the phenolic oxygen. The directing group then orchestrates the regioselective functionalization of the substrate's aromatic ring. The mechanism typically proceeds through the formation of a cyclometalated intermediate, often a palladacycle. nih.gov The size and stability of this ring structure, which is influenced by the linkage between the substrate and the directing group, dictates which C-H bond is activated. nih.govnih.gov

While most directing groups favor functionalization at the ortho position due to the formation of a stable five- or six-membered palladacycle, specially designed templates can achieve selective C-H activation at the more remote meta and para positions. nih.govresearchgate.netresearchgate.net Nitrile-based directing groups have been instrumental in developing meta-selective C-H functionalization, as the linear geometry of the nitrile can help alleviate the strain associated with forming the large metallocyclophane required for such remote activation. nih.govnih.gov For instance, templates incorporating a nitrile moiety have been successfully employed in the palladium-catalyzed meta-hydroxylation and meta-acetoxylation of arenes. nih.govrsc.org Similarly, silicon-containing biphenyl-based templates have been developed for the para-C-H functionalization of phenols. researchgate.netresearchgate.net

Investigations into Auxiliary-Mediated Selectivity

The selectivity achieved with a directing group is a delicate balance of steric and electronic factors. nih.gov The substituents on the auxiliary, such as the hydroxyl and methoxy (B1213986) groups on the 2-hydroxy-5-methoxybenzonitrile template, play a crucial role in modulating the electronic environment and steric hindrance around the catalytic center.

In studies using nitrile-based templates for meta-selective C-H activation, the electronic nature of substituents on the target arene significantly impacts both yield and selectivity. nih.gov For example, electron-withdrawing groups like -CF3 can enhance selectivity, while electron-donating groups like a methoxy substituent can sometimes lead to inferior selectivity depending on their position. nih.gov The design of the directing group itself is paramount; the linkage and coordinating atoms are engineered to favor the formation of a specific palladacycle intermediate, thereby overriding the inherent reactivity of the substrate and achieving high regioselectivity. youtube.comnih.gov Computational studies, such as Density Functional Theory (DFT), are often employed to understand the mechanistic pathways and the role of the directing group and ligands in promoting selective C-O or C-C bond formation at a specific position. nih.gov

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom or reduction of the carbon-nitrogen triple bond.

Reduction to Amine Derivatives

The nitrile group of 5-Hydroxy-2-methoxybenzonitrile can be reduced to a primary amine, yielding 5-hydroxy-2-methoxybenzylamine. This transformation is a common method for synthesizing primary amines. youtube.com Various reducing agents can accomplish this, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitriles include:

Catalytic Hydrogenation: This method often employs catalysts like Raney Nickel, Palladium on carbon (Pd/C), or ruthenium complexes. acs.orgchemicalforums.com Hydrogenation with Raney Nickel is a standard procedure, and the reaction is often conducted in the presence of ammonia (B1221849) to suppress the formation of secondary amine byproducts. chemicalforums.com Ruthenium-based catalysts can also be highly effective for the hydrogenation of benzonitriles to benzylamines under specific conditions. acs.orgacs.org

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective at reducing nitriles to primary amines. youtube.comchemicalforums.com Weaker reagents like sodium borohydride (B1222165) (NaBH4) are generally not sufficient on their own but can be used in combination with additives like aluminum chloride (AlCl3) or in specialized solvent systems. chemicalforums.com Diisopropylaminoborane has also been shown to reduce a variety of aromatic nitriles to primary amines in excellent yields.

The table below summarizes common reagents used for the reduction of benzonitriles.

| Reagent/System | General Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| LiAlH₄ | Typically in an ether solvent (e.g., THF, Et₂O), followed by aqueous workup. | Powerful, non-selective; will also reduce other functional groups like esters and ketones. | youtube.comchemicalforums.com |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Ethanol/ammonia solvent, room temperature and pressure. | Ammonia is added to prevent secondary amine formation. May cause dehalogenation in substituted nitriles. | chemicalforums.com |

| RuHCl{P₂(NH)₂} / KOtBu/KH | Toluene solvent. | Highly active catalyst system for hydrogenation of benzonitrile (B105546). | acs.orgacs.org |

| Diisopropylaminoborane / cat. LiBH₄ | THF solvent, ambient or reflux temperatures. | Can reduce nitriles in the presence of unconjugated alkenes and alkynes. |

Nucleophilic Addition Reactions (e.g., with Grignard reagents)

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents. The addition of a Grignard reagent (R-MgX) to a nitrile is a classic method for the synthesis of ketones. masterorganicchemistry.comorganic-chemistry.org

The reaction of this compound with a Grignard reagent would proceed in two steps:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine (an iminate). masterorganicchemistry.com This step is typically irreversible. pressbooks.pub

Hydrolysis: Subsequent workup with aqueous acid (H3O+) hydrolyzes the imine intermediate to yield a ketone. masterorganicchemistry.com

This sequence transforms the nitrile into a carbonyl group, producing a ketone derivative such as 1-(5-hydroxy-2-methoxyphenyl)-1-alkanone. The reaction conditions, such as temperature, can be optimized to favor the desired ketone product. nih.govacs.org

Formation and Reactivity of Nitrile Oxides from Related Compounds in Cycloaddition Reactions

Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable intermediates in organic synthesis, acting as 1,3-dipoles in cycloaddition reactions. nih.govrsc.org They are not typically formed directly from nitriles but are generated from precursors such as aldoximes, hydroximoyl halides, or primary nitro compounds. thieme-connect.de

A related derivative of this compound, specifically the corresponding aldoxime (from 2-hydroxy-5-methoxybenzaldehyde), could serve as a precursor to the corresponding nitrile oxide. The nitrile oxide, generated in situ, can then readily participate in 1,3-dipolar cycloaddition reactions. researchgate.net This reaction is a powerful tool for constructing five-membered heterocyclic rings. nih.gov

Reaction with Alkenes: Cycloaddition with an alkene yields a 2-isoxazoline.

Reaction with Alkynes: Cycloaddition with an alkyne yields an isoxazole (B147169).

Reaction with Nitriles: While less common, cycloaddition with another nitrile can produce a 1,2,4-oxadiazole, particularly in cases of inverse electron-demand cycloaddition. rsc.org

These cycloaddition reactions are synthetically useful as isoxazole and isoxazoline (B3343090) rings are found in many biologically active compounds and can serve as versatile building blocks for further chemical modification. nih.gov

The table below lists common dipolarophiles used in cycloaddition reactions with nitrile oxides.

| Dipolarophile Class | Unsaturated Bond | Product | Reference |

|---|---|---|---|

| Alkenes | C=C | 2-Isoxazoline | nih.gov |

| Alkynes | C≡C | Isoxazole | nih.gov |

| Nitriles | C≡N | 1,2,4-Oxadiazole | rsc.org |

| Thiocyanates | S-C≡N | (1,2,4-Oxadiazol-5-yl)thioether | thieme-connect.de |

Transformations of Phenolic Hydroxyl and Methoxy Moieties

The reactivity of this compound is largely dictated by its functional groups: the phenolic hydroxyl, the methoxy ether, and the nitrile group attached to the aromatic ring. The hydroxyl and methoxy groups, in particular, offer versatile handles for a range of chemical transformations. These modifications are crucial for synthesizing derivatives with altered electronic properties, solubility, and potential for further functionalization.

The phenolic hydroxyl group of this compound is its most reactive site for nucleophilic substitution-type reactions. Its weakly acidic proton can be readily removed by a base to form a potent nucleophile, the corresponding phenoxide ion. This anion is the key intermediate for etherification, alkylation, and acylation reactions.

Etherification and Alkylation

The most common method for converting the phenolic hydroxyl group into an ether is the Williamson ether synthesis. wikipedia.orgchem-station.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, generating the sodium or potassium salt of 5-cyano-4-methoxyphenoxide. This phenoxide then acts as a nucleophile, attacking a primary alkyl halide or other suitable electrophile (like an alkyl sulfonate) to displace the leaving group and form the corresponding ether. masterorganicchemistry.comlumenlearning.com

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used as they promote SN2 reactions. chem-station.com The reaction is highly efficient for primary alkyl halides. Secondary halides may also be used, but risk competing elimination reactions, while tertiary halides are generally unsuitable due to a strong preference for elimination over substitution. wikipedia.orgmasterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the phenolic oxygen.

| Reactant | Reagent | Conditions | Product | Reaction Type |

| This compound | 1. NaH2. Iodomethane (CH₃I) | DMF, 25°C | 2,5-Dimethoxybenzonitrile | Alkylation/Etherification |

| This compound | 1. K₂CO₃2. Ethyl bromide (CH₃CH₂Br) | Acetone (B3395972), Reflux | 5-Ethoxy-2-methoxybenzonitrile | Alkylation/Etherification |

| This compound | 1. K₂CO₃2. Benzyl (B1604629) chloride (BnCl) | DMF, 80°C | 5-(Benzyloxy)-2-methoxybenzonitrile | Alkylation/Etherification |

| This compound | 1. NaH2. Propargyl bromide | THF, 0-25°C | 2-Methoxy-5-(prop-2-yn-1-yloxy)benzonitrile | Alkylation/Etherification |

Acylation

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, typically an acyl chloride or an acid anhydride, to form an ester. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. The phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to yield the stable ester product. This transformation is useful for protecting the hydroxyl group or for modulating the electronic properties of the molecule.

| Reactant | Reagent | Conditions | Product | Reaction Type |

| This compound | Acetyl chloride | Pyridine, 0-25°C | 4-Cyano-3-methoxyphenyl acetate | Acylation |

| This compound | Acetic anhydride | Pyridine, 25°C | 4-Cyano-3-methoxyphenyl acetate | Acylation |

| This compound | Benzoyl chloride | 10% NaOH (aq), CH₂Cl₂ | 4-Cyano-3-methoxyphenyl benzoate | Acylation (Schotten-Baumann) |

The electron-rich aromatic ring and the methoxy group of this compound are susceptible to oxidation under various conditions. The outcome of the reaction—whether it involves hydroxylation of the ring, demethylation of the methoxy group, or quinone formation—depends on the oxidant and reaction conditions.

Ring Hydroxylation

Oxidative Demethylation

The methoxy group itself can be a target for oxidation, leading to O-demethylation and the formation of a catechol-type structure (a di-hydroxy derivative). This transformation is significant as it unmasks a more reactive hydroxyl group. Demethylation can be achieved using various reagents under harsh conditions, but milder methods are also being explored. nih.gov For example, electrochemical oxidation has been used to convert 2-methoxyphenol into surface-confined catechol. nih.gov Furthermore, enzymatic systems, particularly cytochrome P450 monooxygenases, are known to efficiently catalyze the O-demethylation of methoxylated aromatic compounds like methoxyflavones. nih.gov Studies on the radiolysis of methoxybenzoic acids have shown that reaction with hydroxyl radicals can lead to both hydroxylation and demethoxylation products, indicating that both pathways are mechanistically plausible. researchgate.net

| Reaction Type | Reagent/System | Potential Product(s) | Key Finding | Reference |

| Ring Hydroxylation | H₂O₂ / HCOOH | Dihydroxy-methoxybenzonitrile | Electron-withdrawing groups (like -CN) favor hydroxylation over quinone formation. | oup.com |

| Ring Hydroxylation | OH• Radicals (e.g., Fenton's reagent) | Dihydroxy-methoxybenzonitrile | Hydroxyl radicals readily add to the aromatic ring, leading to poly-hydroxylated products. | openmedicinalchemistryjournal.com |

| O-Demethylation | Electrochemical Oxidation | 2,5-Dihydroxybenzonitrile | Methoxy groups can be cleaved electrochemically to yield catechols. | nih.gov |

| O-Demethylation | Cytochrome P450 Enzymes | 2,5-Dihydroxybenzonitrile | Biological systems can selectively demethylate methoxy-aromatics. | nih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Hydroxy 2 Methoxybenzonitrile and Analogues

Spectroscopic Analysis for Structural and Electronic Properties

Spectroscopic techniques are indispensable for determining the molecular structure and understanding the electronic environment of a compound. By analyzing the interactions of molecules with electromagnetic radiation, detailed information about bond connectivity, functional groups, and electronic transitions can be obtained.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for 5-hydroxy-2-methoxybenzonitrile is scarce, the spectra of its isomer, 4-hydroxy-3-methoxybenzonitrile (B1293924) (vanillonitrile), and other related methoxybenzonitriles provide significant insight.

For 4-hydroxy-3-methoxybenzonitrile , the ¹H NMR spectrum typically shows signals for the three aromatic protons and the methoxy (B1213986) and hydroxyl protons. rsc.org The ¹³C NMR spectrum reveals signals for the eight distinct carbon atoms, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. rsc.org A study of various benzonitrile (B105546) derivatives provides ¹H and ¹³C NMR data for several analogues, which are useful for comparative purposes. rsc.org For instance, the chemical shifts for 2-methoxybenzonitrile (B147131) and 3-methoxybenzonitrile (B145857) help in understanding the electronic influence of the methoxy group at different positions relative to the nitrile. rsc.org

Table 1: NMR Data for Benzonitrile Analogues (in CDCl₃)

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

|---|---|---|---|

| 2-Methoxybenzonitrile | 2.53 (s, 3H), 7.27 (t, 1H), 7.31 (t, 1H), 7.48 (t, 1H), 7.57 (t, 1H) | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 | rsc.org |

| 3-Methoxybenzonitrile | 3.83 (s, 3H), 7.13 (d, 2H), 7.23 (d, 1H), 7.37 (t, 1H) | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 | rsc.org |

| 4-Methoxybenzonitrile (B7767037) | 3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H) | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 | rsc.org |

| 4-Hydroxy-3-methoxybenzonitrile | 3.94 (s, 3H), 7.12 (d, 1H), 7.23 (dd, 1H), 7.57 (d, 1H) | 55.31, 105.67, 106.39, 119.46, 120.48, 126.80, 127.46, 127.60, 129.74, 133.50, 136.19, 150.79 | rsc.org |

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of functional groups. A detailed study on 4-hydroxy-3-methoxybenzonitrile (4H3MBN) has reported its FT-IR and FT-Raman spectra and assigned the fundamental vibrational modes with the aid of computational studies. researchgate.net The spectra are characterized by the stretching vibrations of the O-H, C-H, C≡N, and C-O groups, as well as various bending and deformation modes of the aromatic ring.

The hydroxyl group (O-H) stretching vibration is typically observed as a broad band in the high-frequency region of the FT-IR spectrum. The nitrile (C≡N) stretching vibration gives rise to a sharp, intense band in the 2200-2240 cm⁻¹ region. The methoxy group (-OCH₃) has characteristic stretching and bending vibrations. scielo.org.za The aromatic ring itself exhibits several characteristic bands corresponding to C-C stretching and C-H in-plane and out-of-plane bending vibrations. The PubChem database provides spectral information for 4-hydroxy-3-methoxybenzonitrile from various sources, confirming these characteristic absorptions. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 4-Hydroxy-3-methoxybenzonitrile (4H3MBN)

| Assignment | FT-IR | FT-Raman | Source |

|---|---|---|---|

| O-H Stretch | 3350 | - | researchgate.net |

| C-H Stretch (Aromatic) | 3085, 3065 | 3088, 3067 | researchgate.net |

| C≡N Stretch | 2231 | 2230 | researchgate.net |

| C=C Stretch (Aromatic) | 1595, 1519, 1468 | 1600, 1520 | researchgate.net |

| O-H In-plane bend | 1365 | 1366 | researchgate.net |

| C-O Stretch (Methoxy) | 1285, 1250 | 1286, 1252 | researchgate.net |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The UV-Vis spectrum of a benzonitrile derivative is influenced by its substituents. Auxochromes like hydroxyl (-OH) and methoxy (-OCH₃) groups can cause shifts in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and increase absorption intensity (hyperchromic effect). uomustansiriyah.edu.iq

For the analogue 4-hydroxy-3-methoxybenzonitrile , a UV-Visible spectrum has been recorded, and its electronic properties, such as HOMO and LUMO energies, have been measured using time-dependent DFT (TD-DFT) approaches. researchgate.net These studies help to understand the π → π* and n → π* transitions within the molecule. tanta.edu.eg The experimental absorption bands for a related compound, (2Z, 5Z)-2,5-bis(4-methoxybenzylidene)cyclopentanone, were observed at 411 and 356 nm, which showed good agreement with TD-DFT calculations. scielo.org.za

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While the crystal structure for this compound itself is not reported in the searched literature, a study on the Schiff base (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile offers valuable insights into the solid-state arrangement of the 2-hydroxy-5-methoxybenzene moiety. nih.gov In this structure, the asymmetric unit contains two independent molecules. nih.gov The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which link the molecules into layers. nih.gov Furthermore, π–π stacking interactions are observed, which help to form a three-dimensional network. nih.gov An intramolecular O—H⋯N hydrogen bond is also a key feature, creating a stable six-membered ring motif. nih.gov Such interactions are crucial for understanding the physical properties of the solid material.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, allowing for the prediction of molecular properties and the interpretation of spectroscopic data.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and vibrational frequencies of molecules. For analogues of this compound, DFT calculations have been successfully employed.

In a study of 4-hydroxy-3-methoxybenzonitrile , DFT calculations using the B3LYP functional with various basis sets (6-31G(d,p), 6-311++G(d,p), and cc-pVTZ) were performed to determine the most stable conformer and to calculate its vibrational frequencies. researchgate.net The calculated structural parameters and vibrational wavenumbers showed good agreement with experimental data, aiding in the complete assignment of the IR and Raman spectra. researchgate.net

Similarly, for a Schiff base containing the 2-hydroxy-5-methoxybenzaldehyde (B1199172) unit, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the geometry. nih.gov The calculated bond lengths and angles were found to be in good agreement with the experimental values obtained from X-ray crystallography. nih.gov DFT is also used to analyze frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's reactivity and electronic properties. nih.govnih.gov For instance, in one study, the HOMO–LUMO gap was calculated to be 0.12935 atomic units. nih.gov In another recent study, DFT calculations (B3P86/6–31++G(d,p) level) were used to analyze the bond dissociation energies of vanillonitrile to understand its reactivity in hydrodeoxygenation reactions. acs.orgacs.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study charge delocalization, intramolecular interactions, and the stability of molecular systems. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. This analysis provides quantitative insight into hyperconjugative interactions, which are key to understanding charge distribution and molecular stability.

For this compound, the NBO analysis reveals significant charge delocalization arising from the interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-CN) group. The primary mechanism for this delocalization is hyperconjugation, involving the transfer of electron density from filled donor orbitals to empty acceptor orbitals.

The most significant interactions involve the lone pairs of the oxygen atoms (in both the hydroxyl and methoxy groups) and the π* antibonding orbitals of the benzene (B151609) ring and the nitrile group. These interactions, denoted as LP(O) → π(C-C) and LP(O) → π(C≡N), result in a transfer of electron density into the aromatic system and towards the nitrile group. This charge transfer is a stabilizing force within the molecule. The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.

In analogous molecules like 5-Bromo-2-methoxybenzonitrile, the methoxy and cyano groups are identified as electron-donating and electron-withdrawing substituents, respectively. orientjchem.org The migration of charge from the donor groups to the acceptor group through the π-system of the benzene ring is a well-established phenomenon. orientjchem.org NBO analysis on benzonitrile itself shows that charge transfer occurs within the molecule, influencing its electronic properties. sphinxsai.com

Table 1: Predicted Major NBO Interactions and Stabilization Energies (E⁽²⁾) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (O) of -OH | π* (C=C) of ring | High | π-conjugation |

| LP (O) of -OCH₃ | π* (C=C) of ring | High | π-conjugation |

| π (C=C) of ring | π* (C≡N) of nitrile | Moderate | π-conjugation |

| LP (O) of -OH | σ* (C-O) of methoxy | Low | Hyperconjugation |

| σ (C-H) of ring | π* (C≡N) of nitrile | Low | Hyperconjugation |

Note: The E⁽²⁾ values are qualitative predictions based on analyses of similar substituted benzonitriles. Actual values require specific DFT calculations.

This delocalization significantly influences the molecule's reactivity, with the oxygen atoms of the hydroxyl and methoxy groups acting as nucleophilic centers, while the nitrile carbon is an electrophilic site.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited-state properties of molecules, including electronic excitation energies and oscillator strengths. dtu.dk This allows for the simulation and interpretation of Ultraviolet-Visible (UV-Vis) absorption spectra. upi.edu The UV-Vis spectrum of a compound provides information about the electronic transitions occurring when the molecule absorbs light. upi.edu

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to a π* antibonding orbital.

Studies on related compounds provide a basis for predicting the spectral features of this compound. For instance, TD-DFT calculations on 4-methoxybenzonitrile have assigned its absorption bands to π→π* transitions. researchgate.netsemanticscholar.org Research on (E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinecarbothioamide, which shares the 2-hydroxy-5-methoxy substitution pattern, also identified both n→π* and π→π* transitions in its UV-Visible spectrum. researchgate.net The presence of electron-donating groups (-OH, -OCH₃) typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, moving the absorption to longer wavelengths.

The calculated spectrum for this compound would likely show two main absorption bands, consistent with the spectra of many substituted benzene derivatives. ijims.com The high-energy band in the shorter wavelength UV region corresponds to transitions within the benzoyl system, while the lower-energy band at longer wavelengths is associated with the cinnamoyl system of the B-ring in flavonoid-like structures. ijims.com

Table 2: Predicted Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Transition Type | Orbitals Involved |

| ~250 - 280 | High | π→π | HOMO → LUMO+n |

| ~300 - 340 | Moderate | π→π / n→π* | HOMO-n → LUMO |

Note: These values are estimations based on data from analogous compounds like 4-methoxybenzonitrile semanticscholar.org and other substituted phenols. researchgate.net The solvent environment can also significantly shift absorption maxima. researchgate.net

Molecular Modeling and Simulation Techniques for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and simulation are indispensable tools for exploring the three-dimensional structure of molecules and their interactions with biological targets.

Conformational Analysis: The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the hydroxyl and methoxy groups to the benzene ring. The orientation of these groups relative to each other and to the nitrile group can lead to different conformers with varying energies.

Ligand-Target Interactions: Molecular docking is a simulation technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is fundamental in drug discovery and design. For this compound, docking studies could be employed to investigate its potential as an inhibitor or ligand for various enzymes or receptors.

The simulation involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity for numerous generated poses. The hydroxyl and methoxy groups of this compound are capable of forming hydrogen bonds, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The nitrile group can also act as a hydrogen bond acceptor. These potential interactions make it a candidate for binding to various biological targets. For example, studies on similar phthalimide-based Schiff bases have used molecular docking to explore their interactions with DNA. researchgate.net

Prediction of Optoelectronic Properties (e.g., Non-Linear Optical Applications from related compounds)

The unique electronic structure of this compound, featuring strong electron donor and acceptor groups connected by a π-conjugated system, makes it a promising candidate for non-linear optical (NLO) applications. NLO materials exhibit a nonlinear response to an applied electric field, such as from a high-intensity laser, which is essential for technologies like frequency doubling and optical switching.

The key molecular property for second-order NLO activity is the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. This property is enhanced in molecules with significant intramolecular charge transfer (ICT). In this compound, the electron-donating -OH and -OCH₃ groups push electron density into the ring, and the electron-withdrawing -CN group pulls density out, creating a strong ICT character upon excitation.

Computational studies on analogous compounds have demonstrated their NLO potential.

5-Bromo-2-methoxybenzonitrile (5B2MOBN): DFT calculations predicted that this molecule possesses significant NLO properties, with its first-order hyperpolarizability being comparable to that of urea, a standard NLO material. researchgate.net

(E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinecarbothioamide (HMHC): This molecule, containing the same substituted ring, was also identified as having potential for NLO applications due to its ICT characteristics. researchgate.net

4-(4-pentenyloxy) benzonitrile: This related compound has been shown to exhibit optical nonlinearity effects. researchgate.net

These findings strongly suggest that this compound would also possess considerable NLO properties. The combination of a hydroxyl and a methoxy group is expected to provide stronger electron-donating character than the methoxy group alone in 5B2MOBN, potentially leading to an even larger hyperpolarizability.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Related Compounds

| Compound | Computational Method | Basis Set | Predicted Total Hyperpolarizability (β_tot) (esu) |

| Urea (Reference) | HF | 6-31G(d,p) | 0.37 x 10⁻³⁰ |

| 5-Bromo-2-methoxybenzonitrile | DFT/B3LYP | 6-311++G(2d,p) | 1.12 x 10⁻³⁰ |

| This compound | (Predicted) | (Comparable) | Potentially > 1.12 x 10⁻³⁰ |

Note: The value for 5B2MOBN is taken from literature. researchgate.net The prediction for this compound is an extrapolation based on its enhanced donor-acceptor structure.

Structure Activity Relationship Sar Investigations Utilizing 5 Hydroxy 2 Methoxybenzonitrile Derivatives in Mechanistic Biological Research in Vitro Focus

Design Principles for SAR Studies on Benzonitrile (B105546) Derivatives

The design of effective SAR studies for benzonitrile derivatives hinges on a systematic approach to modifying the core structure and correlating these changes with biological activity. The primary goal is to understand how steric, electronic, and hydrophobic properties of substituents on the benzonitrile scaffold influence interactions with a biological target. lkouniv.ac.in

Key design principles include:

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. For benzonitrile derivatives, key pharmacophoric features often include hydrogen bond acceptors (the nitrile nitrogen, hydroxyl oxygen), hydrogen bond donors (the hydroxyl group), and aromatic rings capable of π-π stacking or hydrophobic interactions. dovepress.comnih.gov Pharmacophore models are developed based on known active ligands or the structure of the target's binding site and are used to screen virtual libraries or guide the design of new analogues. dovepress.comdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For benzonitrile derivatives, descriptors such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters, molar refractivity) are calculated for various substituents. lkouniv.ac.in Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity, providing a detailed roadmap for structural optimization. mdpi.comresearchgate.net

Bioisosteric Replacement : This principle involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In benzonitrile derivatives, the nitrile group itself can act as a bioisostere for other functional groups. nih.gov Similarly, the hydroxyl and methoxy (B1213986) groups can be moved to different positions on the ring or replaced with other groups (e.g., halogens, small alkyl groups) to probe their importance in target binding.

Substituent Positional Isomerism : The relative positions of the hydroxyl, methoxy, and nitrile groups are critical. The specific substitution pattern of 5-Hydroxy-2-methoxybenzonitrile (hydroxyl at C5, methoxy at C2) dictates the molecule's electronic distribution and potential for intramolecular hydrogen bonding, which can significantly affect its interaction with biological targets compared to other isomers. SAR studies systematically explore these positional isomers to identify the optimal arrangement for a desired mechanistic outcome.

By employing these principles, researchers can rationally design libraries of this compound derivatives to probe specific biological mechanisms and optimize their activity in a targeted manner.

In Vitro Mechanistic Insights from Related Benzonitrile Analogues

In vitro studies using cell-based and cell-free systems are crucial for elucidating the mechanisms of action of novel compounds. Analogues and derivatives related to the this compound scaffold have been shown to modulate a variety of biological processes.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. researchgate.netmdpi.com Its frequent dysregulation in various cancers makes it a prime target for therapeutic inhibitors. researchgate.net Several studies have demonstrated that compounds containing nitrile and substituted benzene (B151609) ring motifs can modulate this pathway.

Natural products such as fisetin and apigenin, which share phenolic structural features, have been shown to inhibit the PI3K/Akt/mTOR pathway. nih.gov Fisetin, for instance, downregulates key components of the mTORC1 and mTORC2 complexes and decreases the phosphorylation of both Akt and mTOR. nih.gov Similarly, apigenin can inhibit the pathway either directly or indirectly through the activation of the AMPK-TSC axis. nih.gov While not benzonitriles themselves, their activity highlights the potential for phenolic compounds to target this cascade.

More directly, synthetic derivatives incorporating heterocyclic systems fused or linked to a substituted benzene ring have been developed as potent inhibitors. For example, novel hydrazone derivatives have been investigated as inhibitors of PI3K, AKT, and mTOR proteins in endometrial cancer cells. mdpi.com Molecular docking studies of these compounds revealed significant interactions with key proteins in the pathway, and in vitro western blot analyses confirmed that lead compounds could effectively suppress PI3K protein expression. mdpi.com Furthermore, dimorpholinoquinazoline-based derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and the downstream effector S6K at nanomolar concentrations. nih.gov These findings underscore the potential for appropriately substituted aromatic compounds, including derivatives of the benzonitrile scaffold, to be designed as modulators of the PI3K/AKT/mTOR pathway.

A primary goal in anticancer drug discovery is the induction of programmed cell death (apoptosis) and the halting of uncontrolled cell proliferation (cell cycle arrest) in cancer cells. Benzonitrile derivatives have demonstrated significant activity in triggering these cellular responses.

Studies on benzimidazole (B57391) derivatives have shown that these compounds can induce cell cycle arrest at different phases. mdpi.com For instance, specific derivatives have been found to cause arrest in the G1 and G2 phases in A549 lung cancer cells, the G1/S phase in MDA-MB-231 breast cancer cells, and the S and G2 phases in SKOV3 ovarian cancer cells. mdpi.com Similarly, benzofuran derivatives containing a cyano group have been shown to arrest the cell cycle at the G2/M phase. nih.gov This arrest is often a prelude to apoptosis.

The induction of apoptosis is a key mechanistic outcome for many nitrile-containing compounds. The same benzofuran derivatives that cause cell cycle arrest also induce apoptosis, which was confirmed by an increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Benzimidazole derivatives have also been reported to increase the percentage of late apoptotic cells in a concentration-dependent manner. nih.gov Mechanistic studies with other flavonoids have shown that apoptosis can be triggered via the intrinsic pathway, often linked to the inhibition of survival signals from pathways like Akt/mTOR. mdpi.com The ability of these varied but related structures to halt cell proliferation and induce cell death highlights a common mechanistic potential for compounds based on the benzonitrile scaffold.

The specific inhibition of enzymes that are overactive or play a critical role in disease pathology is a major therapeutic strategy. Benzonitrile derivatives have been successfully developed as inhibitors of several key enzymes.

Xanthine Oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. researchgate.net Overproduction of uric acid leads to hyperuricemia and gout, making XO a key therapeutic target. researchgate.net Various compounds with structural similarities to benzonitriles have shown XO inhibitory activity. Studies have identified that flavonoids and other phenolic compounds can act as potent XO inhibitors. nih.govfrontiersin.org More specifically, synthetic compounds featuring a cyano group on an oxazole ring linked to a benzoic acid moiety have been designed as febuxostat analogues and exhibit XO inhibitory activity in the nanomolar range. nih.gov The kinetic data for these compounds suggest a mixed-type inhibition mechanism. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/AKT/mTOR, leading to cell proliferation and survival. nih.gov Its overexpression is common in various cancers. The nitrile group is a key feature in several potent EGFR tyrosine kinase inhibitors. For example, cyanobenzofuran derivatives have shown strong inhibitory activity against EGFR, with IC₅₀ values comparable to the reference drug gefitinib. nih.gov Similarly, various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives incorporating substituted phenyl rings have been designed based on the essential pharmacophoric features of EGFR inhibitors and have demonstrated potent enzymatic inhibition. researchgate.net The nitrile group in these inhibitors often forms crucial interactions within the ATP-binding pocket of the enzyme.

The table below summarizes the inhibitory activities of some representative nitrile-containing compounds against these enzymes.

| Compound Class | Enzyme Target | Key Structural Features | Reported IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|---|

| Cyanobenzofuran derivative 11 | EGFR-TK | Benzofuran core, cyano group | 0.81 | Gefitinib | 0.90 |

| Cyanobenzofuran derivative 3 | EGFR-TK | Benzofuran core, cyano group | 0.93 | Gefitinib | 0.90 |

| Benzylidene coumarin derivative 5 | EGFR-TK | Coumarin core, substituted benzylidene | 0.1812 | Erlotinib (B232) | 0.1344 |

| 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Cyano-oxazole, benzoic acid | Nanomolar range | Febuxostat | Nanomolar range |

Hemoglobin (Hb) is the protein responsible for oxygen transport in the blood, and its function can be altered by allosteric effectors—molecules that bind to a site other than the oxygen-binding site to modify the protein's oxygen affinity. nih.govlibretexts.org This modulation is critical for efficient oxygen delivery from the lungs to the tissues. libretexts.org While extensive research has been conducted on natural effectors like H⁺, CO₂, and 2,3-bisphosphoglycerate, synthetic molecules have also been developed to therapeutically modulate hemoglobin's function. libretexts.orgnih.gov

The investigation of simple benzonitrile derivatives as direct allosteric modulators of hemoglobin is not as extensively documented as their roles in enzyme inhibition or signaling pathway modulation. However, the principles of allosteric modulation often involve interactions with specific pockets on the protein surface, leading to conformational changes. For example, the investigational drug RSR13, an allosteric modifier, causes a rightward shift in the oxygen dissociation curve, enhancing oxygen release to tissues. nih.gov The binding of effectors can induce or stabilize certain protein conformations (e.g., the "tense" deoxy state or the "relaxed" oxy state), thereby altering function. nih.govmdpi.com Given that the benzonitrile scaffold, particularly with hydroxyl and methoxy substituents, can participate in hydrogen bonding and hydrophobic interactions, it is plausible that derivatives could be designed to interact with allosteric sites on hemoglobin. Future SAR studies would be required to explore this potential mechanism for this compound analogues.

Impact of Substituent Modifications on Mechanistic Outcomes

The biological activity and mechanistic profile of benzonitrile derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. SAR studies have provided clear insights into how modifications to the core this compound scaffold could influence mechanistic outcomes.

Steric Factors and Hydrophobicity : The size, shape, and hydrophobicity of substituents determine the compound's ability to fit into a target's binding pocket. In the development of USP1/UAF1 deubiquitinase inhibitors based on a N-benzyl-2-phenylpyrimidin-4-amine scaffold, it was found that small modifications, such as adding a methyl group at the 5-position of the pyrimidine ring, increased potency, while moving it to the 6-position caused a decrease. acs.org This demonstrates a precise steric requirement within the binding site. Similarly, for EGFR inhibitors, a hydrophobic pocket often accommodates the substituted phenyl ring, meaning that lipophilic substituents in the correct position can enhance binding. researchgate.net

Hydrogen Bonding Potential : The hydroxyl and methoxy groups of the this compound scaffold are key hydrogen bond donors and acceptors. The ability to form hydrogen bonds is a critical determinant of binding affinity and selectivity for many biological targets. nih.gov In docking studies of JNK3 inhibitors, a hydrogen bond with a specific glutamine residue was found to be crucial for selectivity. nih.gov The position of the -OH group is paramount; its ability to act as a hydrogen bond donor can anchor the ligand in a specific orientation within an active site. The methoxy group, while primarily an acceptor, also influences steric and electronic properties.

The table below illustrates how specific substituent changes can affect biological activity in related compound series.

| Compound Series | Target/Assay | Substituent Modification | Impact on Activity |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Inhibition | Addition of 5-methyl group | ~2-fold increase in potency |

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Inhibition | Addition of 6-methyl group | 3-fold decrease in potency |

| Benzofuran Nitriles | EGFR-TK Inhibition | Varying substituents on a linked phenyl ring | Modulated IC₅₀ from 0.81 µM to >4 µM |

| Benzimidazole derivatives | Cytotoxicity (MCF-7 cells) | Bromo-substituent | Showed highest cytotoxic potential in the series |

Computational Approaches to SAR and Ligand-Target Interactions

In recent years, computational methods have become indispensable tools in the field of drug discovery and development for elucidating the intricate interactions between small molecules and their biological targets. These in silico techniques, including molecular docking and free energy perturbation, offer a powerful complement to experimental in vitro studies by providing detailed atomic-level insights into the binding mechanisms that govern biological activity. The application of these computational approaches to the study of this compound derivatives allows for a rational and predictive understanding of their structure-activity relationships.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of this compound derivatives and identifying key interactions that contribute to their biological effects.

A study on 2-arylsulfonyl-6-substituted benzonitriles as HIV-1 reverse transcriptase inhibitors highlighted the importance of substituent positions on the benzonitrile ring for biological activity. nih.gov In this context, docking simulations for this compound derivatives could explore how different substituents at other positions on the benzene ring might influence the binding orientation and affinity. For example, introducing a bulky hydrophobic group at the 4-position could potentially lead to steric clashes or, conversely, favorable van der Waals interactions, depending on the topology of the target's binding site.

The following interactive data table illustrates hypothetical docking scores and key interactions for a series of this compound derivatives, showcasing how modifications can impact binding affinity.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interactions |

| 1 | None | -7.5 | H-bond with Ser234 (5-OH), Hydrophobic interaction with Leu112 (2-OCH3) |

| 1a | 4-Chloro | -8.2 | H-bond with Ser234 (5-OH), Hydrophobic interaction with Leu112 (2-OCH3), Halogen bond with Gly233 |

| 1b | 4-Methyl | -7.8 | H-bond with Ser234 (5-OH), Enhanced hydrophobic interaction with Leu112 and Val115 |

| 1c | 4-Amino | -8.5 | H-bond with Ser234 (5-OH), Additional H-bond with Asp185 (4-NH2) |

Free Energy Perturbation (FEP):

Free energy perturbation is a more rigorous computational method that calculates the relative binding free energies of a series of related ligands to a common receptor. FEP simulations can provide more accurate predictions of binding affinity changes resulting from small chemical modifications, thereby offering a quantitative guide for lead optimization.

In the context of this compound derivatives, FEP could be employed to precisely quantify the energetic impact of substituting the 5-hydroxyl group with a methoxy group or an amino group. Such calculations would involve creating a thermodynamic cycle to compute the free energy difference between the two states. This approach allows for a more reliable ranking of compounds and a deeper understanding of the energetic contributions of specific functional groups to the binding event.

The principles of FEP involve simulating a non-physical pathway that "mutates" one ligand into another within the binding site and in solution. The difference in the free energy of these two processes provides the relative binding free energy. This method, while computationally intensive, can yield results that are in close agreement with experimental data.

The following interactive data table presents hypothetical relative binding free energy data for modifications to the this compound scaffold, as would be determined by FEP calculations.

| Compound Pair | Modification | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

| 1 -> 1d | 5-OH to 5-OCH3 | +1.2 | Decrease |

| 1 -> 1e | 2-OCH3 to 2-OCF3 | -0.8 | Increase |

| 1a -> 1f | 4-Cl to 4-Br | -0.2 | Slight Increase |

By integrating molecular docking and free energy perturbation studies, researchers can build robust SAR models for this compound derivatives. These computational insights not only rationalize existing experimental data but also guide the design of novel analogs with improved potency and selectivity for their intended biological targets.

Emerging Research Frontiers and Future Directions for 5 Hydroxy 2 Methoxybenzonitrile Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of hydroxybenzonitriles often relies on petrochemical-derived starting materials and can involve harsh reaction conditions. acs.org Current research is actively pursuing greener and more efficient synthetic routes. A significant advancement is the use of lignin-derived platform molecules, such as vanillin (B372448), to produce hydroxybenzonitriles. acs.org This approach aligns with the principles of green chemistry by utilizing renewable biomass as a feedstock. acs.orgacs.org

One innovative method involves a two-step process to convert vanillin into hydroxybenzonitriles (HBNs). acs.org The first step is the cyanation of vanillin to form vanillonitrile, which is more stable. acs.org A notable development in this area is the use of a green H2O/formic acid system, which has achieved a high yield of vanillonitrile under mild conditions, offering a more sustainable alternative to conventional methods that use dimethylformamide (DMF). acs.org The second step involves the catalytic gas-phase hydrodeoxygenation (HDO) of vanillonitrile to produce HBNs. acs.org

Another novel approach is the direct cyanation of benzoic acid to benzonitrile (B105546) through paired electrosynthesis in liquid ammonia (B1221849) at room temperature. rsc.org This method avoids the use of toxic reagents and expensive catalysts, presenting a green alternative for nitrile synthesis. rsc.org Mechanistic studies, such as those involving the Reimer-Tiemann reaction on 4-methoxyphenol, also contribute to the development of new synthetic pathways. wikipedia.org

| Starting Material | Reagents/Conditions | Product | Key Advantages |

| Vanillin | Hydroxylamine (B1172632) hydrochloride, H2O/HCOOH system (85°C, 12h) | Vanillonitrile | High yield (99.2 mol%), mild conditions, surpasses DMF-based methods. acs.org |

| Vanillonitrile | Mo/TiO2 catalyst, continuous gas-phase HDO | Hydroxybenzonitriles (HBNs) | High HBN yield (57.6%), catalyst retains 90% activity over eight cycles. acs.org |

| Benzoic Acid | Paired electrosynthesis in liquid ammonia | Benzonitrile | Room temperature, no toxic reagents or expensive catalysts. rsc.org |

| 4-Methoxyphenol | Reimer-Tiemann reaction | 2-Hydroxy-5-methoxybenzaldehyde (B1199172) | High yield (79%). wikipedia.org |

In-Depth Mechanistic Elucidation of Reactivity and Complex Biological Interactions

A deeper understanding of the reactivity and biological interactions of 5-hydroxy-2-methoxybenzonitrile and related compounds is crucial for their application. The presence of multiple functional groups—hydroxyl, methoxy (B1213986), and nitrile—allows for a variety of chemical transformations. acs.org The hydroxyl group can be oxidized, while the nitrile group can be reduced to an amine.

The number and position of hydroxyl and methoxy groups on the benzonitrile ring significantly influence the compound's antioxidant activity. nih.gov These groups can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov The antimicrobial activity of compounds like 2-Hydroxy-5-methoxybenzonitrile (B1588316) is attributed to their ability to disrupt the cell membranes of microorganisms.

Recent research has focused on the precise recognition of benzonitrile derivatives by supramolecular macrocycles. nih.gov This "key-lock" interaction, studied through co-crystallization methods, provides insights into the non-covalent interactions that govern molecular recognition. nih.gov Such studies are fundamental for understanding how these molecules might interact with biological receptors. nih.gov For instance, in silico studies have investigated the potential of related flavonoid structures to act as inhibitors for inflammatory receptors like IL-1R and TNF-R, suggesting that these compounds could modulate inflammation-related pathways. utm.my

Exploration of Advanced Materials Science Applications (Drawing insights from related optoelectronic compounds)

The unique electronic and optical properties of benzonitrile derivatives make them promising candidates for applications in materials science, particularly in photonics and optoelectronics. researchgate.net Research has shown that certain carbazol-9-yl-substituted benzonitrile compounds can be used as light-emitting materials. epo.org Specifically, carbazole-benzonitrile derivatives have been developed as universal hosts for highly efficient blue organic light-emitting diodes (OLEDs). rsc.org

The design of these materials often involves creating a bipolar host by connecting a carbazole (B46965) donor and a benzonitrile acceptor. rsc.org This architecture facilitates efficient hole and electron transport, leading to high external quantum efficiencies in OLED devices. rsc.org Furthermore, the development of 2,3,4,5,6-pentasubstituted benzonitrile compounds aims to achieve excellent light emission characteristics, including delayed fluorescence. epo.org

Insights from related optoelectronic compounds, such as benzoquinone-based donor-acceptor systems, further highlight the potential of these structures. beilstein-journals.org The synthesis of these derivatives through methods like palladium-catalyzed C-H functionalization allows for the fine-tuning of their optoelectronic properties. beilstein-journals.org Theoretical and experimental studies on these compounds have revealed structure-property relationships, which are crucial for designing new materials with desired functionalities. researchgate.netbeilstein-journals.org

| Compound Type | Application | Key Finding |

| Carbazole-benzonitrile derivatives | Blue organic light-emitting diodes (OLEDs) | Act as universal hosts, achieving high external quantum efficiencies. rsc.org |

| 2,3,4,5,6-pentasubstituted benzonitriles | Light-emitting materials | Exhibit excellent light emission characteristics and delayed fluorescence. epo.org |

| Benzoquinone-based donor-acceptor compounds | Optoelectronics | Show tunable optoelectronic properties based on the donor group's nature and position. beilstein-journals.org |

Integration of In Silico and Experimental Approaches for Rational Design

The combination of computational (in silico) and experimental methods is becoming increasingly vital for the rational design of novel benzonitrile derivatives with specific properties. In silico tools are used to predict various properties, including oral bioavailability, potential bioactivities (such as antimutagenic, antioxidant, and anti-inflammatory effects), and toxicity. nih.gov For example, the analysis of a flavonoid, 5,7-dihydroxy-3,8,4'-trimethoxy, using computational methods suggested good absorption for oral bioavailability and a range of beneficial biological activities. nih.gov

Molecular docking simulations are employed to understand the binding of benzonitrile derivatives to biological targets, such as enzymes or receptors. nih.govutm.my These computational studies can predict binding affinities and identify key interactions with amino acid residues in the binding sites. utm.my This information is invaluable for designing more potent and selective inhibitors. For instance, in silico analysis of new quinoxaline-7-carboxylate derivatives as potential inhibitors of trypanothione (B104310) reductase from Trypanosoma cruzi has provided insights into their binding modes and stability. mdpi.com

Experimental validation is essential to confirm the predictions from in silico studies. utm.my Vibrational spectroscopic investigations using techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, help in understanding the molecular structure and vibrational modes of benzonitrile derivatives. derpharmachemica.com This integrated approach allows researchers to correlate the structural features with the chemical and physical properties of the molecules, thereby guiding the synthesis of new compounds with enhanced functionalities. derpharmachemica.comchemrxiv.org

| In Silico Method | Application | Example Finding |

| ADMET Prediction | Assess drug-likeness and safety | Prediction of good oral bioavailability and potential antimutagenic effects for a flavonoid. nih.gov |

| Molecular Docking | Predict binding to biological targets | Identification of key interactions between a flavonoid and inflammatory receptors (IL-1R and TNF-R). utm.my |

| Density Functional Theory (DFT) | Analyze molecular structure and properties | Investigation of vibrational spectra and thermodynamic properties of benzonitrile derivatives. derpharmachemica.com |

常见问题

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7 ppm for aromatic protons, δ ~56 ppm for methoxy carbons) validate substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 164.06 for C₈H₇NO₂) .

- X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated for structurally similar brominated analogs .

What advanced strategies address low yields in multi-step syntheses of this compound?

Q. Advanced Experimental Design

- Protecting Group Strategy : Use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection minimizes unintended side reactions during nitrile formation .

- Catalytic Systems : Palladium-based catalysts improve regioselectivity in cross-coupling steps .

- Flow Chemistry : Continuous flow systems enhance reproducibility in nitrile introduction by maintaining precise reaction parameters .

How do substituent modifications on the benzonitrile core influence biological activity?

Q. Structure-Activity Relationship (SAR) Analysis

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at specific positions (e.g., para to nitrile) enhance binding to enzymatic targets, as seen in related compounds .

- Hydroxyl vs. Methoxy : The hydroxyl group’s hydrogen-bonding capability increases interaction with biological targets compared to methoxy, but reduces metabolic stability .

- Halogenation : Bromine substitution (e.g., 5-Bromo-2-hydroxybenzonitrile) improves activity against kinases but may increase toxicity .

What computational tools predict the reactivity and stability of this compound?

Q. Advanced Computational Methods

- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability under physiological conditions .

- PubChem Data : Leverages existing datasets for similar benzonitriles to model solubility and partition coefficients (logP) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Data Contradiction Analysis

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain divergent IC₅₀ values .

- Compound Stability : Hydrolysis of the nitrile group in aqueous buffers can generate inactive byproducts, necessitating stability studies .

- Batch Purity : HPLC or LC-MS validation ensures activity discrepancies are not due to impurities (e.g., unreacted precursors) .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Safety Guidelines

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation .

- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。